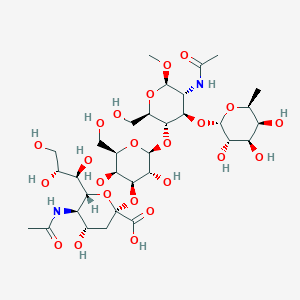

Sialyl Lewis X methyl glycoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54N2O23/c1-9-18(42)21(45)22(46)29(51-9)55-26-17(34-11(3)39)28(50-4)53-15(8-37)24(26)54-30-23(47)27(20(44)14(7-36)52-30)57-32(31(48)49)5-12(40)16(33-10(2)38)25(56-32)19(43)13(41)6-35/h9,12-30,35-37,40-47H,5-8H2,1-4H3,(H,33,38)(H,34,39)(H,48,49)/t9-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVDUZXAAXDNBM-NKMYSRQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54N2O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sialyl Lewis X vs. Sialyl Lewis A: A Technical Guide to Structure, Biosynthesis, and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology, few structures are as pivotal to cell adhesion, inflammation, and cancer progression as the sialylated Lewis antigens. Among these, Sialyl Lewis X (sLeX) and Sialyl Lewis A (sLeA) are structural isomers that, despite their subtle chemical differences, play remarkably distinct and sometimes overlapping roles in human physiology and pathology. For researchers in oncology and immunology, the ability to distinguish between these two tetrasaccharides is not merely an academic exercise; it is fundamental to the development of targeted diagnostics and therapeutics.

This guide provides a comprehensive technical analysis of sLeX and sLeA, moving from their core structural distinctions to their divergent biosynthetic pathways, functional roles in selectin-mediated adhesion, and clinical applications. We will explore the causality behind their synthesis and function and provide validated experimental frameworks for their detection and analysis, empowering researchers to navigate the complexities of these critical biomarkers.

Part 1: The Core Structural Distinction: A Tale of Two Linkages

At a fundamental level, both sLeX and sLeA are tetrasaccharides composed of the same four monosaccharide units: N-acetylneuraminic acid (sialic acid), Galactose (Gal), Fucose (Fuc), and N-acetylglucosamine (GlcNAc). The critical difference—the feature that defines their distinct identities and biological functions—lies in the glycosidic bond between Galactose and GlcNAc, which forms the underlying lactosamine core chain.

-

Sialyl Lewis X (sLeX) , also known as CD15s, is built upon a Type 2 chain (Galβ1-4GlcNAc).[1][2] Its full structure is Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc. This structure is the canonical ligand for selectins involved in the inflammatory cascade.[3]

-

Sialyl Lewis A (sLeA) , clinically known as the cancer antigen CA19-9, is built upon a Type 1 chain (Galβ1-3GlcNAc).[1][4][5] Its full structure is Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc. The fucose is attached via an α1-4 linkage, a key distinction from the α1-3 linkage in sLeX.[1][5]

These seemingly minor differences in linkage have profound implications for the three-dimensional shape of the glycan, which in turn dictates enzyme specificity during biosynthesis and receptor affinity during cell-cell interactions.

| Feature | Sialyl Lewis X (sLeX) | Sialyl Lewis A (sLeA) |

| Systematic Name | Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc | Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc |

| Core Chain | Type 2 (Galβ1-4 GlcNAc) | Type 1 (Galβ1-3 GlcNAc) |

| Fucose Linkage | α1-3 to GlcNAc | α1-4 to GlcNAc |

| Primary Carrier | Glycoproteins (N- and O-glycans), Glycolipids | Glycoproteins (Mucins), Glycolipids |

| Synonyms | CD15s, SSEA-1 | CA19-9 |

Part 2: Divergent Biosynthesis: The Enzymatic Basis of Isomer Specificity

The expression of sLeX or sLeA on the cell surface is not random; it is the highly regulated result of competing glycosyltransferase activities within the Golgi apparatus. The synthesis of each isomer begins with a different precursor chain, dictating which enzymes can complete the structure.

The Sialyl Lewis X Pathway (Type 2 Chain) The biosynthesis of sLeX typically occurs on N-glycans or Core 2 O-glycans and is initiated from a Type 2 (Galβ1-4GlcNAc) precursor.[6][7] The process involves two key enzymatic steps:

-

Sialylation: An α2,3-sialyltransferase, such as ST3GAL3, ST3GAL4, or ST3GAL6, adds N-acetylneuraminic acid to the terminal galactose residue.[2][3]

-

Fucosylation: An α1,3-fucosyltransferase, such as FUT3, FUT5, FUT6, or FUT7, adds a fucose residue to the GlcNAc.[2][3] The expression of these specific FUTs is often tissue- and cell-type dependent.

The Sialyl Lewis A Pathway (Type 1 Chain) The biosynthesis of sLeA occurs on Type 1 (Galβ1-3GlcNAc) chains, which are commonly found on O-glycans (like mucins) and glycolipids.[6][8]

-

Galactosylation: The Type 1 chain itself is synthesized by a β1,3-galactosyltransferase (e.g., B3GALT5).[6][8]

-

Sialylation: An α2,3-sialyltransferase, primarily ST3GAL3, adds the sialic acid.[6]

-

Fucosylation: An α1,4-fucosyltransferase, FUT3 (also known as the Lewis enzyme), adds the fucose residue.[6] FUT3 is unique in that it possesses both α1,3- and α1,4-fucosyltransferase activity, allowing it to participate in the synthesis of both sLeX and sLeA.

Caption: Biosynthetic pathways of Sialyl Lewis X and Sialyl Lewis A.

Part 3: Functional Divergence in Cell Adhesion

The primary biological function of sLeX and sLeA is to act as ligands for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[9] This interaction is the critical first step in a cascade that allows cells to "roll" along the vascular endothelium before arresting and extravasating into tissue.

-

Role in Inflammation: sLeX is the quintessential selectin ligand in the immune system.[3] It is constitutively expressed on neutrophils and monocytes and is rapidly induced on activated T-cells.[3] The interaction between leukocyte sLeX and E/P-selectin on inflamed endothelial cells is the cornerstone of immune cell trafficking to sites of injury or infection.[10]

-

Role in Cancer Metastasis: While sLeA expression is limited in most normal tissues, it is highly upregulated in many adenocarcinomas, such as those of the pancreas, colon, and stomach.[11] Tumor cells exploit this by expressing sLeA and/or sLeX on their surface, effectively mimicking leukocytes.[11][12] This "glycan mimicry" allows circulating tumor cells (CTCs) to bind to E-selectin on the endothelium of distant organs, facilitating the crucial adhesion step of the metastatic cascade.[12][13] Both antigens are therefore strongly implicated in promoting hematogenous metastasis.[12]

Caption: sLeA/sLeX on tumor cells mediate adhesion to E-selectin.

Part 4: Clinical Significance and Diagnostic Utility

The differential expression of sLeA and sLeX in normal versus pathological states makes them valuable clinical biomarkers.

| Antigen | Clinical Significance | Key Considerations & Limitations |

| Sialyl Lewis A (CA19-9) | Primary Tumor Marker for Pancreatic Cancer: Used for diagnosis in symptomatic patients, monitoring disease progression/recurrence, and assessing response to therapy.[4][14] Also elevated in other GI cancers (e.g., colorectal, gastric).[15] | Lewis Antigen Negative: Approximately 10% of the Caucasian population have a Lewis-negative blood type and cannot synthesize CA19-9, leading to false-negative results.[4][16] False Positives: Elevated levels can occur in benign conditions like pancreatitis, cirrhosis, and bile duct obstruction.[4][14] |

| Sialyl Lewis X (CD15s) | Prognostic Marker: Overexpression on tumor cells is associated with increased metastatic potential and poor prognosis in several cancers, including breast, colon, and lung cancer.[3][17] Inflammatory Marker: Expression is upregulated on leukocytes during inflammation.[3] | Not used as a standalone diagnostic serum marker like CA19-9. Its utility is primarily in tissue-based analysis (e.g., IHC) for prognosis and in research to understand metastatic mechanisms. |

Part 5: Methodologies for Detection and Analysis

Accurate detection requires highly specific reagents and validated protocols. The choice of methodology depends on the research question, distinguishing between cell surface expression, presence in tissue, or quantification in serum.

Protocol 1: Immunohistochemistry (IHC) for sLeA (CA19-9) in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue

This protocol is designed to visualize the localization of sLeA within the tumor microenvironment.

-

Principle: A specific primary antibody binds to the sLeA antigen in the tissue. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) binds the primary antibody. Addition of a chromogenic substrate results in a colored precipitate at the antigen site.

-

Methodology:

-

Deparaffinization and Rehydration: Sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol to water. Causality: This removes the paraffin wax, allowing aqueous reagents to access the tissue.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes. Causality: Formalin fixation creates protein cross-links that can mask the sLeA epitope. HIER uses heat and pH to break these cross-links, "unmasking" the antigen for antibody binding. This step is absolutely critical for a valid signal.

-

Blocking: Incubate sections with a protein block (e.g., 3% BSA or commercial blocking solution) for 60 minutes to prevent non-specific antibody binding. Causality: This saturates non-specific protein binding sites in the tissue, reducing background noise.

-

Primary Antibody Incubation: Incubate with a validated anti-sLeA monoclonal antibody (e.g., clone 121SLE) at an optimized dilution overnight at 4°C. Trustworthiness: Use an antibody with proven specificity for sLeA over sLeX. Run a titration series to determine the optimal concentration.

-

Detection: Apply an HRP-conjugated secondary antibody for 60 minutes, followed by incubation with a DAB (3,3'-Diaminobenzidine) substrate kit until a brown precipitate develops.

-

Counterstaining & Mounting: Lightly counterstain with hematoxylin to visualize cell nuclei, dehydrate, and mount.

-

Controls:

-

Positive Control: A known sLeA-positive tissue (e.g., pancreatic adenocarcinoma).[15]

-

Negative Control: Omit the primary antibody to check for non-specific secondary antibody binding.

-

-

Protocol 2: Flow Cytometry for Cell Surface sLeX (CD15s) on Cancer Cells

This protocol quantifies the percentage of sLeX-positive cells and the intensity of expression on a single-cell level.

-

Principle: Cells in suspension are incubated with a fluorescently-labeled antibody specific for sLeX. A flow cytometer then passes the cells single-file through a laser, and detectors measure the fluorescence emitted from each cell.

-

Methodology:

-

Cell Preparation: Harvest cultured cells using a gentle, non-enzymatic dissociation buffer or collect leukocytes from whole blood. Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in FACS buffer (PBS + 2% FBS). Causality: A single-cell suspension is essential to prevent clogging the cytometer and to ensure accurate single-cell analysis.

-

Fc Receptor Blocking (for immune cells): If using immune cells, incubate with an Fc block (e.g., purified anti-CD16/32) for 10 minutes to prevent non-specific antibody binding to Fc receptors.

-

Antibody Staining: Add a fluorescently-conjugated anti-sLeX (anti-CD15s) antibody at a pre-determined optimal concentration. Incubate for 30 minutes at 4°C in the dark. Causality: Incubation at 4°C prevents antibody-induced internalization of the antigen, ensuring measurement reflects true surface expression.

-

Wash: Wash cells twice with cold FACS buffer to remove unbound antibody.

-

Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

Controls & Gating:

-

Unstained Control: To set baseline fluorescence.

-

Isotype Control: A fluorescently-labeled antibody of the same isotype but irrelevant specificity. This is crucial to set a gate for positive staining and account for non-specific binding.

-

Gate on the live, single-cell population using forward and side scatter (FSC/SSC) before analyzing fluorescence.

-

-

Conclusion

Sialyl Lewis X and Sialyl Lewis A represent a fascinating case of structural isomerism leading to profound functional divergence. While sLeX is a cornerstone of physiological leukocyte trafficking, both antigens are co-opted by cancer cells in a process of glycan mimicry to facilitate metastasis. For the researcher, understanding their distinct core structures (Type 2 vs. Type 1 chain), the specific glycosyltransferases that govern their synthesis, and their nuanced roles as selectin ligands is paramount. The ability to apply validated, context-appropriate methodologies like IHC and flow cytometry, with a clear understanding of the causality behind each step, is essential for generating reliable data. As the field moves toward glycan-targeted therapies, the precise identification and targeting of these structures will undoubtedly become even more critical in the fight against metastatic disease.

References

-

P. V. V. S. N. S. R. K. Macher BA. Glycobiology of cancer. In: Varki A, Cummings RD, Esko JD, et al., editors. Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; 2009. Chapter 46. Available from: [Link]

- Kannagi R. Molecular mechanism for cancer-associated induction of sialyl Lewis X and sialyl Lewis A expression--The Warburg effect revisited. Glycoconj J. 2004;20(5):353-64.

-

Lowe JB. Glycan-dependent cell adhesion in inflammation and cancer. In: Varki A, Cummings RD, Esko JD, et al., editors. Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; 2009. Chapter 35. Available from: [Link]

- Nakagoe T, Sawai T, Tsuji T, Jibiki M, Nanashima A, Yamaguchi H, et al. Association of sialyl Lewis(x) and sialyl Lewis(a) expression with clinicopathological factors and prognosis in patients with colorectal cancer.

-

Ballehaninna UK, Chamberlain RS. The clinical utility of serum CA 19-9 in the diagnosis, prognosis and management of pancreatic adenocarcinoma: An evidence based appraisal. J Gastrointest Oncol. 2012;3(2):105-19. Available from: [Link]

- Pinho SS, Reis CA. Glycosylation in cancer: mechanisms and clinical implications.

- Marcos-Pinto R, Dinis-Ribeiro M, Carneiro F, Machado JC, Reis CA. Alterations in glycosylation in the multistep process of gastric carcinogenesis.

-

Foxall C, Watson SR, Dowbenko D, Fennie C, Lasky LA, Kiso M, et al. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide. J Cell Biol. 1992;117(4):895-902. Available from: [Link]

-

Holgersson J, Strömberg N, Breimer ME. Glycosyltransferases involved in type 1 chain and Lewis antigen biosynthesis exhibit glycan and core chain specificity. Glycobiology. 2007;17(7):715-28. Available from: [Link]

- Gong E, Hirohashi S, Shimosato Y. Expression of carbohydrate antigen 19-9 and stage-specific embryonic antigen 1 in surgically resected lung carcinomas. An immunohistochemical study. Cancer. 1985;56(8):2233-8.

- Narita T, Funahashi H, Satoh Y, Watanabe T, Go H, Imai T. Sialyl Lewis a antigen as a new predictive and prognostic factor for patients with advanced gastric cancer. Cancer Res. 1998;58(7):1352-7.

-

Ugorski M, Laskowska A. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells. Acta Biochim Pol. 2002;49(2):303-11. Available from: [Link]

-

ResearchGate. The structures of the sialyl Lewis A and sialyl Lewis X antigens that are induced by hypoxia/ROS. Available from: [Link]

-

ResearchGate. Biosynthesis pathways of Lewis y and sialyl Lewis x starting from the type II precursor. Available from: [Link]

-

Creative Biolabs. Sialyl-Lewis A vs. Sialyl-Lewis X: A Guide to Specificity in Cancer Research. Available from: [Link]

-

Julien S, Ivetic A, Le-Marer N, Ballerini P, Cavelier C, Delannoy P, et al. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers. Cancer Res. 2011;71(24):7683-93. Available from: [Link]

- Dabelsteen E. Cell surface carbohydrates as tumor antigens. APMIS. 1996;104(7-8):457-70.

- Kim JE, Lee KT, Lee JK, Paik SW, Rhee JC, Choi KW. Clinical usefulness of carbohydrate antigen 19-9 as a screening test for pancreatic cancer in an asymptomatic population.

- Vestergaard EM, Hein HO, Meyer H, Ladelund S, Nielsen PE, Andersen I, et al.

-

Marshall KW, Evan G, Lou-Hing J, Patterson J, Hanisch FG, Zhang K. Single-molecule dynamic force spectroscopy of the sialyl Lewis X-selectin interaction. Biophys J. 2009;96(5):1979-88. Available from: [Link]

- Bullard DC, Kunkel EJ, Kubo H, Hicks MJ, Lorenzo I, Doyle NA, et al. Infectious susceptibility and severe deficiency of leukocyte rolling and recruitment in E-selectin and P-selectin double mutant mice. J Exp Med. 1996;183(5):2329-36.

Sources

- 1. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]

- 3. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 4. CA19-9 - Wikipedia [en.wikipedia.org]

- 5. Sialyl-Lewis A vs. Sialyl-Lewis X: A Guide to Specificity in Cancer Research - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hypersialylation in Cancer: Modulation of Inflammation and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbohydrate antigen sialyl Lewis a--its pathophysiological significance and induction mechanism in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The clinical utility of serum CA 19-9 in the diagnosis, prognosis and management of pancreatic adenocarcinoma: An evidence based appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CA19-9/Sialyl Lewis A Antibody (121SLE) (NBP2-45188): Novus Biologicals [novusbio.com]

- 16. The Interplay Between CA19‐9 and the Lewis Blood Group System: Implications for the Diagnosis of Gallbladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note: Precision Profiling of Selectin Interactions using Sialyl Lewis X Methyl Glycoside

Executive Summary

The interaction between Sialyl Lewis X (sLeX) and Selectins (E-, L-, and P-) is the canonical initiating event in the leukocyte adhesion cascade, governing inflammation and cancer metastasis.[1] While native sLeX is part of complex glycoproteins, the Sialyl Lewis X Methyl Glycoside (sLeX-OMe) serves as a critical reductionist tool for biophysical characterization.

This guide details the specific utility of sLeX-OMe over free sugars, providing validated protocols for Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR . It is designed for researchers seeking to map binding epitopes and quantify low-affinity carbohydrate interactions (

The Molecule: Why Methyl Glycoside?

In solution, free reducing sugars undergo mutarotation , fluctuating between

This compound (Neu5Ac

| Feature | Free sLeX Sugar | sLeX Methyl Glycoside | Scientific Impact |

| Anomeric State | Mixed ( | Locked | Mimics the natural N-glycan linkage; ensures 100% active species. |

| NMR Spectra | Complex (signal splitting) | Simplified | Essential for unambiguous peak assignment in STD-NMR. |

| Structural Rigidity | Variable | Defined | Reduces entropic penalty estimation errors in thermodynamic modeling. |

Biological Mechanism: The Leukocyte Rolling Cascade

The sLeX-Selectin interaction is characterized by fast on/off rates , allowing leukocytes to "roll" along the endothelium under shear flow rather than sticking instantly.

Figure 1: The Selectin-mediated leukocyte rolling cascade.[2] sLeX-OMe mimics the ligand recognition step (Green).

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine the equilibrium dissociation constant (

Materials

-

Ligand: Recombinant E-Selectin/Fc chimera (Capture target).

-

Analyte: sLeX Methyl Glycoside (purity >95%).

-

Sensor Chip: Protein A or CM5 (with anti-human IgG capture).

-

Running Buffer: HBS-P+ with Calcium (10 mM HEPES, 150 mM NaCl, 0.05% P20, 2 mM CaCl₂ , pH 7.4). Note: Calcium is strictly required for C-type lectin binding.

Step-by-Step Workflow

-

Surface Preparation (Capture Method):

-

Immobilize Anti-human IgG on a CM5 chip (~5000 RU).

-

Inject E-Selectin/Fc chimera (10 µg/mL) to achieve a capture level of ~2000–3000 RU.

-

Reference Channel: Capture Fc-only or a non-selectin IgG to subtract non-specific binding.

-

-

Analyte Preparation:

-

Prepare a stock of sLeX-OMe (e.g., 50 mM in Running Buffer).

-

Create a dilution series: 0, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM.

-

Critical: Match the refractive index of the buffer exactly to the analyte samples to minimize bulk shift (solvent correction may be needed).

-

-

Injection Cycle:

-

Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.

-

Contact Time: 60 seconds (equilibrium is reached rapidly).

-

Dissociation Time: 60 seconds.

-

Regeneration: 10 mM Glycine-HCl pH 1.7 (removes the Selectin-Fc, requiring fresh capture each cycle) OR simply wait (if off-rate is fast enough, regeneration may not be needed for the sugar, only for the protein surface stability).

-

-

Data Analysis:

-

Subtract Reference Channel data.

-

Plot Response at Equilibrium (

) vs. Concentration ( -

Fit to the steady-state 1:1 binding model:

-

Figure 2: Steady-State SPR workflow for low-affinity carbohydrate interactions.

Protocol B: Saturation Transfer Difference (STD) NMR

Objective: Map the exact atomic "epitope" of sLeX-OMe that contacts the protein.[3] Mechanism: Magnetization is transferred from the protein (saturated) to the bound ligand via spin diffusion. Only protons in close contact (<5 Å) with the protein receive the signal.

Materials

-

Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

-

Protein: E-Selectin (truncated, lectin domain), ~10–20 µM.

-

Ligand: sLeX-OMe, ~1–2 mM (100-fold excess).

-

Buffer: Deuterated Tris or Phosphate buffer (pH 7.4), 150 mM NaCl, 2 mM CaCl₂ in D₂O.

Experimental Protocol

-

Sample Setup:

-

Dissolve sLeX-OMe in buffer to 2 mM.

-

Add Protein to 20 µM.

-

Control: Run a spectrum of the ligand without protein to ensure no direct saturation occurs.

-

-

Acquisition (Pulse Sequence):

-

On-Resonance Irradiation (

): Irradiate protein region (e.g., -1.0 ppm or 7.0 ppm) using a train of Gaussian pulses for 2 seconds. -

Off-Resonance Irradiation (

): Irradiate far from peaks (e.g., 40 ppm). -

Difference Spectrum (

):

-

-

Data Processing:

-

The difference spectrum will show only the ligand signals that bind.

-

Group Epitope Mapping (GEM): Normalize the STD intensity of each peak against the strongest signal (usually set to 100%).[4]

-

Expected Results & Interpretation

For sLeX-OMe binding to E-Selectin:

-

Strongest STD Signals (100%): Galactose H4, H6 and Fucose Methyl protons. These residues are buried deep in the Ca²⁺-binding site.

-

Weak/No Signals: The Methyl glycoside group (-OMe) and parts of the GlcNAc. This confirms the methyl group acts as a handle and does not interfere with the binding interface.

Figure 3: Mechanism of STD-NMR. Magnetization transfers from protein to bound ligand, which then exchanges into solution to be detected.

Troubleshooting & Critical Parameters

| Parameter | Recommendation | Reason |

| Calcium (Ca²⁺) | Maintain > 1 mM | Selectins are C-type lectins; the binding site collapses without Calcium. EDTA will abolish binding (negative control). |

| pH Sensitivity | pH 7.0 – 7.5 | Sialic acid linkages are acid-labile. Avoid pH < 6.0 during storage or regeneration. |

| Solvent Correction (SPR) | Mandatory | High concentrations of sugar (mM) change the refractive index. Use a reference channel and solvent correction curves. |

| Temperature | 25°C | Physiological temperature is 37°C, but 25°C is standard for stability in biophysics. |

References

-

STD-NMR Epitope Mapping of sLeX

-

Selectin Structure & Function

- McEver, R. P. (2015). Selectins: Lectins that initiate cell adhesion under flow. Current Opinion in Cell Biology.

-

SPR Methodologies for Carbohydrates

-

This compound Properties

- PubChem Compound Summary for Sialyl Lewis X deriv

Disclaimer: This Application Note is for research use only. Protocols should be optimized for specific protein constructs and instrument models.

Sources

- 1. DSpace [repository.upenn.edu]

- 2. explorationpub.com [explorationpub.com]

- 3. Epitope mapping of sialyl Lewis(x) bound to E-selectin using saturation transfer difference NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Sialyl Lewis X Methyl Glycoside

Welcome to the technical support center for Sialyl Lewis X (sLe^x) methyl glycoside. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of this critical tetrasaccharide in their experiments. Sialyl Lewis X is a key mediator in a host of cell-cell recognition processes, from leukocyte rolling during inflammation to the metastatic spread of cancer cells[1][2]. However, its complex, hydrophilic nature often presents a significant experimental hurdle: poor solubility in standard laboratory buffers.

This document provides a comprehensive, experience-driven approach to overcoming these solubility challenges. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can not only follow our protocols but also adapt them to your unique experimental needs.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubility of Sialyl Lewis X methyl glycoside.

Q1: What is the general solubility of this compound?

A1: this compound is a polar molecule, and its solubility reflects this characteristic. While exact quantitative values can vary slightly between batches and suppliers, the general solubility profile is summarized below. The key takeaway is its preference for polar solvents.

| Solvent | Qualitative Solubility | Typical Use |

| Water | Soluble | Primary solvent for aqueous buffers. |

| Methanol | Soluble | Can be used for initial stock preparation. |

| Phosphate-Buffered Saline (PBS) | Moderately Soluble | Direct dissolution can be challenging; often requires a co-solvent approach for higher concentrations. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Excellent for creating high-concentration stock solutions.[3] |

| Ethanol | Sparingly Soluble | Generally not recommended as a primary solvent. |

Q2: I'm struggling to dissolve my this compound directly into PBS. Why is this happening?

A2: This is a very common issue. While sLe^x methyl glycoside is water-soluble, high concentrations of salts in buffers like PBS can decrease its solubility through a "salting out" effect. The ions from the buffer salts compete with the glycoside molecules for hydration by water, which can lead to aggregation and precipitation of the glycoside. Additionally, the complex structure of the tetrasaccharide allows for extensive intermolecular hydrogen bonding, which can favor self-aggregation over interaction with the solvent.

Q3: Is it advisable to heat the solution to aid dissolution?

A3: Gentle warming can be an effective strategy, but it must be approached with caution. Sialic acid residues, a key component of sLe^x, are known to be heat-labile and can be cleaved from the glycan structure under harsh conditions[4]. We recommend warming solutions to no more than 37°C for a short period (10-15 minutes) with gentle agitation. Always test the functional activity of your sLe^x solution after heating to ensure its integrity has not been compromised.

Q4: Can I use DMSO as a co-solvent for my cell-based experiments? What are the risks?

A4: Absolutely. DMSO is an excellent and widely used solvent for preparing high-concentration stock solutions of compounds for cell-based assays[3][5][6]. The primary risk is cytotoxicity. High concentrations of DMSO can be toxic to cells, with effects ranging from growth inhibition to apoptosis[3][6]. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. For most cell lines, a final concentration of 0.5% (v/v) DMSO is well-tolerated, and many are comfortable with up to 1%[5]. However, sensitive and primary cell lines may require concentrations below 0.1%[5]. Crucially, you must always include a vehicle control in your experiments (cells treated with the same final concentration of DMSO without the sLe^x methyl glycoside) to account for any effects of the solvent itself.

Q5: What is the best way to store my this compound, both as a powder and in solution?

A5: Proper storage is critical to maintaining the integrity of the compound.

-

As a solid: Store the lyophilized powder desiccated at -20°C for long-term stability.

-

In solution: For aqueous stock solutions, it is best to prepare them fresh. If storage is necessary, sterile-filter the solution and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For high-concentration stocks in DMSO, storage at -20°C is also recommended.

Part 2: Troubleshooting Guide & Step-by-Step Solubilization Protocols

This section provides detailed workflows to address specific solubility challenges you may encounter.

Scenario 1: The compound is not dissolving in an aqueous buffer (e.g., PBS, HEPEs, Tris).

If you are encountering particulates or a cloudy solution when trying to dissolve sLe^x methyl glycoside directly in a buffer, follow this troubleshooting workflow.

Preventative Measures for Precipitation:

-

Always dilute from a DMSO stock directly into the final, pre-warmed assay medium immediately before use. This one-step dilution into a protein-rich medium (like one containing fetal bovine serum) can help stabilize the compound and prevent precipitation.

-

Avoid intermediate dilutions. Do not dilute your DMSO stock into a simple aqueous buffer (like PBS) before the final dilution into your complete medium. This is a common cause of precipitation.

-

Check for buffer compatibility. If you are not using a DMSO stock, ensure that the components of your final buffer are compatible and do not cause the glycoside to salt out. Sometimes switching from a phosphate-based buffer to a Tris or HEPES-based buffer can resolve issues.

By understanding the chemical nature of this compound and employing these strategic approaches, you can ensure its effective solubilization and successful application in your critical research.

References

-

Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Available at: [Link]

-

LifeTein. (2023). DMSO Usage in Cell Culture. Available at: [Link]

-

dos Santos, T. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Available at: [Link]

-

Wikipedia. (2023). Sialyl-Lewis X. Available at: [Link]

-

Ryu, J., et al. (2022). Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion. ACS Chemical Biology. Available at: [Link]

-

Zhang, L., et al. (2023). Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. Open Exploration. Available at: [Link]

Sources

- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 2. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. explorationpub.com [explorationpub.com]

- 5. lifetein.com [lifetein.com]

- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Weak Sialyl Lewis X-Selectin Binding

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sialyl Lewis X (sLeX) and selectin interactions. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the challenges posed by the inherently weak binding affinity of the sLeX tetrasaccharide to its selectin receptors.

Section 1: Understanding the Core Problem

FAQ: Why is the binding of Sialyl Lewis X to selectins so weak, and what are the typical affinity values?

The interaction between a single Sialyl Lewis X (sLeX) moiety and the lectin domain of a selectin (E-, P-, or L-selectin) is a classic example of a low-affinity, high-specificity biological interaction.[1] This weak binding is characterized by a fast "on-rate" and an even faster "off-rate," resulting in a transient, short-lived bond.

The "Why": From a physiological standpoint, this weak, transient binding is a feature, not a bug. It facilitates the crucial process of "leukocyte rolling," where white blood cells slow down and roll along the blood vessel wall at sites of inflammation before firmly adhering and extravasating into the tissue.[2] If the binding were too strong, cells would arrest immediately, preventing them from effectively surveying the endothelial surface.

The Key Molecular Interactions: The binding is critically dependent on a coordinated interaction between key hydroxyl groups on the fucose and galactose residues of sLeX and a Ca²⁺ ion chelated within the C-type lectin domain of the selectin.[3][4] This calcium ion acts as a bridge, and its presence is absolutely essential for binding.[3][4][5] The sialic acid residue also contributes to the interaction, though the fucose-calcium interplay is a primary determinant of bond strength under force.

Quantitative Data: The affinity is typically measured by the dissociation constant (Kd), with higher Kd values indicating weaker binding. For monovalent sLeX, the affinity is in the high micromolar (µM) to low millimolar (mM) range, which is considered weak for protein-ligand interactions.

| Interaction Pair | Typical Monovalent Kd | Source |

| P-selectin / sLeX analog | ~111 µM | [6][7] |

| E-selectin / sLeX | ~750 µM (IC50) | [8] |

| L-selectin / sLeX | Low affinity, comparable to other selectins | [6][7] |

This low monovalent affinity is the primary reason researchers encounter difficulties in cell-free assays like SPR and in cell-based assays where sLeX density may be low.

Section 2: Troubleshooting Common Experimental Issues

Troubleshooting: My sLeX-coated particles/cells show minimal binding in my flow chamber assay. What's wrong?

This is a frequent issue stemming from the weak monovalent affinity and the specific requirements of the selectin binding pocket. A systematic check of your components and setup is required.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Step-by-Step Troubleshooting Protocol:

-

Verify Buffer Composition (The Calcium Check):

-

Problem: Selectins are C-type (calcium-dependent) lectins.[4] The absence of Ca²⁺ completely abrogates binding.[3]

-

Solution: Ensure your running buffer (e.g., HBSS, PBS) is supplemented with 1-2 mM CaCl₂. Do not use buffers containing calcium chelators like EDTA. Verify the pH is physiological (~7.4).

-

-

Confirm Selectin Surface Integrity:

-

Problem: The immobilized selectin protein may be inactive, denatured, or present at too low a density.

-

Solution:

-

QC the Protein: Before coating, run a small amount of your selectin-Fc chimera on an SDS-PAGE gel to check for degradation.

-

Confirm Coating: Use a fluorescently-labeled secondary antibody against the Fc portion of your chimera to visually confirm that the protein has coated your chamber surface.

-

Use Positive Controls: Always run a control cell line known to bind the selectin of interest (e.g., HL-60 cells for E-selectin) to validate that your surface is functional.[9]

-

-

-

Evaluate sLeX Presentation:

-

Problem: For binding to occur under shear stress, sLeX must be presented on appropriate glycoprotein scaffolds (like PSGL-1) and at a high enough density to allow for multivalent interactions.[1][2][10]

-

Solution:

-

Quantify sLeX Expression: Use flow cytometry with a recognized anti-sLeX antibody (e.g., HECA-452 or CSLEX1) to confirm high expression on your cells or beads.[11]

-

Consider the Scaffold: The protein backbone matters. For P- and L-selectin, high-affinity binding requires sLeX on PSGL-1, which also includes crucial sulfated tyrosines near the glycan.[10] If you are using a synthetic surface, simply coating with sLeX tetrasaccharide may be insufficient.

-

-

-

Optimize Flow Conditions:

-

Problem: The shear stress might be too high for the weak bonds to form.

-

Solution: Begin your experiment at a very low shear stress (e.g., 0.5 dynes/cm²) to allow initial tethering. Once you confirm binding, you can gradually increase the flow rate to study rolling dynamics.

-

Troubleshooting: My SPR signal is too low when measuring the binding of an sLeX-based inhibitor.

Surface Plasmon Resonance (SPR) is a powerful tool for measuring kinetics, but it can be challenging for weak, low-molecular-weight interactions like monomeric sLeX.[12][13][14] A low signal-to-noise ratio is a common complaint.

Strategies to Enhance Your SPR Signal:

| Strategy | Rationale & Causality | Protocol Tip |

| Increase Ligand Density | A higher density of immobilized selectin on the sensor chip provides more binding sites, which can amplify the overall signal (mass change) upon analyte binding. Caution: Over-crowding can lead to steric hindrance. | Perform a surface density titration. Test several immobilization concentrations of your selectin to find a density that maximizes the binding signal of a known positive control without introducing artifacts. |

| Use a Higher Analyte Concentration | For weak interactions (high Kd), a higher concentration of the sLeX analyte is needed to occupy a significant fraction of the binding sites at equilibrium, as dictated by the law of mass action. | If your inhibitor has a Kd of 100 µM, you will need to test concentrations ranging from at least 0.1x Kd to 10x Kd (10 µM to 1 mM) to get a full binding curve. Ensure your compound is soluble at these concentrations.[15] |

| Optimize Buffer Conditions | Ionic strength and pH can influence non-specific binding and protein conformation. Reducing non-specific binding lowers background noise, improving the signal-to-noise ratio. | Screen different buffers. Sometimes, adding a small amount of surfactant (e.g., 0.005% P20) or adjusting the salt concentration can dramatically reduce non-specific binding to the chip surface.[15] |

| Use High-Sensitivity Chips | Sensor chips with a 3D matrix (e.g., carboxymethyl dextran) provide a larger surface area for protein immobilization compared to planar chips, increasing the binding capacity and thus the signal. | For weak carbohydrate interactions, a dextran-based chip (like a CM5 chip from Cytiva) is often the standard choice.[15] |

| Employ a Competition Assay | Instead of measuring the direct binding of a small sLeX analog, measure its ability to inhibit the binding of a larger molecule that gives a strong signal. | Immobilize the selectin. Find a high-molecular-weight glycoprotein known to bind it (e.g., PSGL-1 or a multivalent sLeX-polymer). Injections will consist of a fixed concentration of this large glycoprotein mixed with varying concentrations of your small inhibitor.[8] |

Section 3: Advanced Strategies to Engineer High-Avidity Interactions

FAQ: What are the most effective strategies for increasing the avidity of sLeX-selectin interactions?

Since the monovalent affinity is weak, the most successful strategy is to exploit multivalency . By presenting multiple sLeX ligands on a single scaffold, you increase the overall binding strength, or avidity . This is because the rebinding of one ligand on the scaffold to a nearby receptor is much faster than the dissociation of all ligands, leading to a dramatically lower overall dissociation rate.

dot graph TD { graph [splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Common Multivalent Approaches:

-

Glycopolymers & Dendrimers: Synthesizing polymers or branched dendrimers with sLeX moieties attached. The density and spacing of the ligands can be precisely controlled to optimize binding.

-

Liposomes & Micelles: Decorating the surface of lipid-based nanoparticles with sLeX-conjugated lipids. This approach mimics the cell surface and has shown massive increases in inhibitory potency—up to 20,000-fold compared to monovalent sLeX in some cellular assays.[16]

-

Neoglycoproteins: Conjugating multiple sLeX units to a carrier protein like bovine serum albumin (BSA) or a peptide backbone.[8][17] This is a common method for creating high-avidity probes for in vitro assays.

-

Structural Mimetics: Designing and synthesizing small molecules (glycomimetics) that mimic the key functional groups of sLeX but are locked into the optimal binding conformation.[18][19][20] This strategy aims to improve the intrinsic affinity of the monovalent ligand itself. Some modified analogs have shown over 30-fold higher activity than the native sLeX tetrasaccharide.[8]

The choice of strategy depends on the application. For therapeutics, liposomes and glycomimetics are promising.[16][18] For research tools and diagnostics, neoglycoproteins are often sufficient and easier to synthesize.

References

-

Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Affinity and Kinetics of Sialyl Lewis-X and core-2 Based Oligosaccharides Binding to L- And P-selectin. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Optimization of localized surface plasmon resonance transducers for studying carbohydrate-protein interactions. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Synthesis of a divalent sialyl Lewis x O-glycan, a potent inhibitor of lymphocyte-endothelium adhesion. Evidence that multivalency enhances the saccharide binding to L-selectin. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Design and synthesis of sialyl Lewis(x) mimics as E- and P-selectin inhibitors. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Synthesis of sialyl Lewis x mimetics as selectin inhibitors by enzymatic aldol condensation reactions. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Higher-affinity oligosaccharide ligands for E-selectin. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

-

Multivalent sialyl Lewis x ligands of definite structures as inhibitors of E-selectin mediated cell adhesion. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Chemical and Enzymatic Synthesis of Modified Sialyl Lewis X Tetrasaccharides with High Affinity for E and P-Selectin. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

-

Glycan engineering using synthetic ManNAc analogues enhances sialyl-Lewis-X expression and adhesion of leukocytes. (2021, December 22). bioRxiv. Retrieved February 11, 2026, from [Link]

-

A Peptide Mimic of E-Selectin Ligand Inhibits Sialyl Lewis X-dependent Lung Colonization of Tumor Cells. (n.d.). AACR Journals. Retrieved February 11, 2026, from [Link]

-

Design and Synthesis of Sialyl Lewis X Mimetics. (n.d.). Journal of the American Chemical Society. Retrieved February 11, 2026, from [Link]

-

Calcium-dependent oligonucleotide antagonists specific for L-selectin. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

-

Affinity and Kinetics of Sialyl Lewis-X and Core-2 Based Oligosaccharides Binding to L- and P-Selectin. (n.d.). ACS Publications. Retrieved February 11, 2026, from [Link]

-

Sialyl-Lewis X. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

-

SPR for Characterizing Biomolecular Interactions. (2022, September 15). Rapid Novor. Retrieved February 11, 2026, from [Link]

-

Binding Kinetics of Glycoprotein Interactions using SPR. (n.d.). Nicoya Lifesciences. Retrieved February 11, 2026, from [Link]

-

Human L-selectin preferentially binds synthetic glycosulfopeptides modeled after endoglycan and containing tyrosine sulfate residues and sialyl Lewis x in core 2 O-glycans. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

-

Let's get Rolling: Precise control of microfluidic assay conditions to recapitulate selectin-mediated rolling interactions of the leukocyte adhesion cascade. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

-

Sialyl Lewisx-dependent Binding of Human Monocyte-derived Dendritic Cells to Selectins. (n.d.). PLOS ONE. Retrieved February 11, 2026, from [Link]

Sources

- 1. Sialyl Lewisx-dependent Binding of Human Monocyte-derived Dendritic Cells to Selectins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 3. Molecular basis of the dynamic strength of the sialyl Lewis X--selectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium-dependent oligonucleotide antagonists specific for L-selectin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Human L-selectin preferentially binds synthetic glycosulfopeptides modeled after endoglycan and containing tyrosine sulfate residues and sialyl Lewis x in core 2 O-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Optimization of localized surface plasmon resonance transducers for studying carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rapidnovor.com [rapidnovor.com]

- 14. nicoyalife.com [nicoyalife.com]

- 15. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]

- 16. Multivalent sialyl Lewis x ligands of definite structures as inhibitors of E-selectin mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of a divalent sialyl Lewis x O-glycan, a potent inhibitor of lymphocyte-endothelium adhesion. Evidence that multivalency enhances the saccharide binding to L-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of sialyl Lewis(x) mimics as E- and P-selectin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of sialyl Lewis x mimetics as selectin inhibitors by enzymatic aldol condensation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

How to prevent degradation of Sialyl Lewis X methyl glycoside in solution.

A Guide to Ensuring Solution Stability for Researchers and Drug Development Professionals

Introduction

Sialyl Lewis X (sLeX) is a critical tetrasaccharide involved in a vast array of biological recognition events, from leukocyte rolling during inflammation to cancer cell metastasis.[1][2][3] Its methyl glycoside derivative provides a stable, synthetically accessible tool for researchers studying these pathways. However, the inherent chemical nature of sLeX, particularly the terminal sialic acid, renders it susceptible to degradation in aqueous solutions. This guide provides in-depth technical advice, troubleshooting protocols, and foundational knowledge to help you maintain the integrity of your Sialyl Lewis X methyl glycoside, ensuring the validity and reproducibility of your experimental results.

Core Stability Principles: Understanding the Chemistry of Degradation

The stability of this compound in solution is primarily threatened by the hydrolysis of its most labile component: the α2-3 glycosidic linkage of the terminal N-acetylneuraminic acid (sialic acid). This process, which cleaves the sialic acid from the glycan, can occur through several mechanisms.

Key Degradation Pathways:

-

Acid-Catalyzed Hydrolysis: The glycosidic bond of sialic acid is notoriously sensitive to acidic conditions.[4][5] Even mildly acidic pH can protonate the glycosidic oxygen, facilitating the cleavage of the bond and release of free sialic acid.

-

Enzymatic Degradation: Contamination with sialidases (or neuraminidases), which are enzymes that specifically cleave sialic acid residues, can rapidly degrade the molecule.[5][6] These enzymes can be introduced through microbial contamination or from biological samples.

-

Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[7] Storing solutions at room temperature or higher for extended periods will significantly shorten the compound's shelf life.

Understanding these core principles is the first step in designing experiments and storage protocols that preserve the integrity of this vital research tool.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing my this compound solution?

To minimize acid-catalyzed hydrolysis, the optimal pH range for storage is between 6.0 and 7.5.[8] Strongly acidic or basic conditions should be avoided. A buffered solution, such as phosphate-buffered saline (PBS) at pH 7.4 or a HEPES buffer, is highly recommended over storing in pure water.

Q2: How should I reconstitute the lyophilized powder?

Use a high-purity, sterile solvent like methanol or water.[9] For maximum recovery, briefly centrifuge the vial before opening to ensure all the powder is at the bottom.[9] If using water, ensure it is sterile and free of nucleases and proteases to prevent enzymatic degradation.

Q3: Can I freeze-thaw my stock solution?

While some oligosaccharides are relatively stable to freeze-thaw cycles, repeated cycles are not recommended as they can introduce instability.[10] It is best practice to aliquot your stock solution into single-use volumes upon preparation and store them at -20°C or -80°C. This minimizes the number of times the main stock is temperature-cycled.

Q4: What are the visible signs of degradation in my experiments?

Degradation is often invisible. The most common indicator is a loss of biological activity, such as reduced binding in a cell adhesion assay or an altered signal in an analytical experiment. For definitive proof, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are required to detect the presence of the desialylated glycan or free sialic acid.

Q5: My solution was accidentally left at room temperature overnight. Is it still usable?

Short-term exposure to room temperature may be acceptable, but it is not ideal.[9] The usability depends on the pH of the solution and the requirements of your experiment. For highly sensitive assays, it is recommended to perform a quality control check or use a fresh aliquot. For long-term storage, -20°C is strongly recommended.[9]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

| Observed Problem | Potential Cause(s) | Recommended Solution & Validation |

| Loss of Biological Activity (e.g., reduced cell binding) | 1. Hydrolysis: The sialic acid, critical for selectin binding, has been cleaved due to improper pH or temperature. 2. Contamination: Microbial or enzymatic contamination has degraded the molecule. | Solution: 1. Prepare fresh aliquots from a properly stored stock solution in a validated buffer (e.g., pH 7.4 PBS). 2. Ensure all reagents and equipment are sterile. Filter-sterilize the final solution if appropriate for the application. Validation: - Test the new solution in a validated positive control experiment. - Analyze the suspect solution via HPLC or MS to check for the presence of the degraded product. |

| Unexpected Peaks in Analytical Readout (HPLC, MS) | 1. Non-Enzymatic Degradation: Exposure to extreme pH or heat has caused hydrolysis. 2. Solvent Impurities: The solvent used for reconstitution or dilution contained reactive impurities. | Solution: 1. Review storage and handling procedures against the recommended protocols. 2. Reconstitute a fresh vial using high-purity, analytical-grade solvents. Validation: - Run a standard of the freshly prepared solution to establish a reference chromatogram/spectrum. |

| Inconsistent Results Between Experiments | 1. Freeze-Thaw Cycles: Repeatedly using and refreezing the same stock solution is causing incremental degradation. 2. Inconsistent Dilutions: Errors in pipetting or dilution calculations. | Solution: 1. Discard the multi-use stock. Prepare a new stock and create single-use aliquots. 2. Recalibrate pipettes and carefully review all dilution protocols. Validation: - Run replicate experiments using different single-use aliquots to confirm consistency. |

Protocols for Optimal Stability

Protocol 1: Reconstitution of Lyophilized this compound

This protocol ensures the initial integrity of the compound upon reconstitution.

Materials:

-

Vial of lyophilized this compound

-

High-purity, sterile solvent (e.g., HPLC-grade Methanol or sterile, nuclease-free water)

-

Sterile, precision pipettes and tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pre-centrifugation: Before opening, centrifuge the vial for 30-60 seconds at a low speed (e.g., 1,000 x g) to pellet all lyophilized material at the bottom of the tube.[9]

-

Solvent Addition: Carefully open the vial in a sterile environment (e.g., a laminar flow hood). Add the calculated volume of your chosen solvent to achieve the desired stock concentration.

-

Dissolution: Close the vial tightly and vortex gently for 15-30 seconds. Visually inspect to ensure complete dissolution. Avoid vigorous shaking to prevent potential aerosolization.

-

Proceed Immediately: Use the reconstituted solution immediately for preparing working solutions and aliquots for long-term storage.

Protocol 2: Preparation and Storage of Stock Solutions

This protocol is designed to maximize the long-term stability of your stock solution.

Materials:

-

Reconstituted this compound

-

Sterile, low-protein-binding microcentrifuge tubes

-

Sterile buffer (e.g., PBS, pH 7.4)

-

-20°C or -80°C freezer

Procedure:

-

Dilution (if necessary): If your initial reconstitution was in a pure solvent like methanol, dilute it to the final working concentration using a sterile, neutral buffer (pH ~7.0-7.4). This buffered environment is critical for stability.

-

Aliquotting: Dispense the stock solution into single-use volumes in sterile, low-protein-binding tubes. The volume per aliquot should be sufficient for one experiment to avoid wasting material and prevent freeze-thaw cycles.

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and aliquot number.

-

Storage: Immediately place the aliquots in a -20°C freezer for routine use or a -80°C freezer for archival, long-term storage.[11]

Visualization Hub

The following diagrams illustrate the key concepts for maintaining the stability of this compound.

Caption: Key factors leading to the degradation of Sialyl Lewis X.

Caption: A workflow for troubleshooting SLeX degradation.

References

-

Sialyl-Lewis X - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Rode, H., et al. (2020). Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion. Journal of Biological Chemistry. Available from: [Link]

-

Rode, H., et al. (2020). Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion. ResearchGate. Available from: [Link]

-

Lis-Kuberka, J., & Orczyk-Pawiłowicz, M. (2019). Sialylated Oligosaccharides and Glycoconjugates of Human Milk. The Impact on Infant and Newborn Protection, Development and Well-Being. Nutrients. Available from: [Link]

-

Wang, Y., et al. (2023). Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. Open Exploration. Available from: [Link]

-

ASHP. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy. Available from: [Link]

-

Guo, X., et al. (2019). Mechanistic pathways for the hydrolysis of sialic acid glycosides: acid‐catalyzed hydrolysis of the neutral glycoside (kH+), and the reactions of the carboxylate form, acid‐catalysis (kO) water‐catalysis (kH2O), and a base‐promoted reaction (kHO−). ResearchGate. Available from: [Link]

-

Lis-Kuberka, J., & Orczyk-Pawiłowicz, M. (2019). Sialylated Oligosaccharides and Glycoconjugates of Human Milk. The Impact on Infant and Newborn Protection, Development and Well-Being. Nutrients. Available from: [Link]

-

Varki, A., et al. (Eds.). (2022). Genetic Disorders of Glycan Degradation. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. Available from: [Link]

-

Góngora-castillo, E., et al. (2020). Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics. Frontiers in Plant Science. Available from: [Link]

-

Wang, Y., et al. (2021). A nonenzymatic method for cleaving polysaccharides to yield oligosaccharides for structural analysis. Nature Communications. Available from: [Link]

-

Glycoside - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Zhang, Y., et al. (2024). New Insights into Human Milk Oligosaccharide Profiles in China: Findings from a Large-Scale Analysis of Human Milk. MDPI. Available from: [Link]

-

Varki, A., et al. (Eds.). (2022). Sialic Acids. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. Available from: [Link]

-

Lebrilla League. (2014). Stability Analysis of Oligosaccharides. Retrieved January 27, 2026, from [Link]

-

Hennig, R., et al. (2023). Reliable N-Glycan Analysis–Removal of Frequently Occurring Oligosaccharide Impurities by Enzymatic Degradation. MDPI. Available from: [Link]

-

Melgar-Lesmes, P., et al. (2018). Stability of Oligosaccharides Derived from Lactose and Lactulose regarding Rheological and Thermal Properties. ResearchGate. Available from: [Link]

-

Canadian Association of Pharmacy in Oncology. (2015). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available from: [Link]

-

Jansen, B. C., et al. (2018). Automated Plasma Glycomics with Linkage-Specific Sialic Acid Esterification and Ultrahigh Resolution MS. ACS Publications. Available from: [Link]

-

Song, G., et al. (2013). Present status on removal of raffinose family oligosaccharides - a Review. Czech Journal of Food Sciences. Available from: [Link]

-

Asad, S., et al. (2014). Prevention of non-enzymatic glycosylation (glycation): Implication in the treatment of diabetic complication. PubMed Central. Available from: [Link]

-

Wang, X., et al. (2023). Extraction, Structural, and Antioxidant Properties of Oligosaccharides Hydrolyzed from Panax notoginseng by Ultrasonic-Assisted Fenton Degradation. MDPI. Available from: [Link]

-

Kiskini, A., et al. (2022). Structural Characterization and Abundance of Sialylated Milk Oligosaccharides in Holstein Cows during Early Lactation. MDPI. Available from: [Link]

-

Hennig, R., et al. (2023). Reliable N-Glycan Analysis–Removal of Frequently Occurring Oligosaccharide Impurities by Enzymatic Degradation. ResearchGate. Available from: [Link]

-

Jansen, B. C., et al. (2019). Expanding the Reaction Space of Linkage-Specific Sialic Acid Derivatization. MDPI. Available from: [Link]

-

United Nations Office on Drugs and Crime. (2012). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved January 27, 2026, from [Link]

-

Tegegne, M. A., et al. (2024). Microencapsulation of Phenolic Extracts from Verbascum sinaiticum Leaf Using Maltodextrin and Gum Arabic: Physicochemical Properties, Encapsulation Efficiency, and Storage Stability. MDPI. Available from: [Link]

-

Suzuki, T., & Funakoshi, Y. (2006). Free N-linked oligosaccharide chains: formation and degradation. PubMed. Available from: [Link]

-

Varki, A., et al. (Eds.). (2003). Degradation and Turnover of Glycans. In Essentials of Glycobiology. Cold Spring Harbor Laboratory Press. Available from: [Link]

-

Vos, G. M., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. Nature Communications. Available from: [Link]

-

N.A. (n.d.). Glycosides. SlideShare. Retrieved January 27, 2026, from [Link]

-

Molteni, L., et al. (2024). Editorial of Topic Issue “Chromatography–Mass Spectrometry Analysis in Biomedical Research and Clinical Laboratory”. MDPI. Available from: [Link]

-

Song, G., et al. (2013). Present status on removal of raffinose family oligosaccharides – a Review. ResearchGate. Available from: [Link]

-

N.A. (n.d.). Glycosides. SlidePlayer. Retrieved January 27, 2026, from [Link]

Sources

- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 2. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. usbio.net [usbio.net]

- 10. Stability Analysis of Oligosaccharides – Lebrilla League [lebrilla.faculty.ucdavis.edu]

- 11. New Insights into Human Milk Oligosaccharide Profiles in China: Findings from a Large-Scale Analysis of Human Milk [mdpi.com]

Best practices for storing and handling Sialyl Lewis X methyl glycoside.

Technical Support Center: Sialyl Lewis X Methyl Glycoside

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and use of this critical reagent in your experiments. As a complex tetrasaccharide, the integrity of Sialyl Lewis X is paramount for achieving reproducible and reliable results in studies of cell adhesion, immunology, and oncology.[1][2][3]

Frequently Asked Questions (FAQs): Storage & Stability

Q1: How should I store the lyophilized this compound upon receipt?

Upon arrival, the lyophilized powder should be stored at -20°C for long-term stability.[4][5] While it may be shipped at room temperature and can be stored there for short periods, immediate transfer to a freezer is the best practice to maximize its shelf life and prevent any potential degradation.[4][5]

-

Causality: The methyl glycoside is a stable form of the carbohydrate, but like many complex biological molecules, its shelf-life is extended at lower temperatures which slow down any potential residual enzymatic or chemical activity. The sialic acid residue, in particular, can be labile, and low-temperature storage minimizes the risk of bond cleavage over time.[6]

Q2: I've prepared a stock solution. What is the recommended storage temperature and duration?

The storage conditions for stock solutions depend on the solvent and the intended storage duration.

| Solvent | Storage Temperature | Maximum Duration | Key Considerations |

| Anhydrous Methanol | -20°C or -80°C | 1 month (-20°C) to 6 months (-80°C) | Ensure the solvent is truly anhydrous to prevent hydrolysis. |

| Sterile Water / Buffer | -80°C | up to 6 months | Flash-freeze aliquots in liquid nitrogen before storing at -80°C to prevent cryoconcentration of solutes. Avoid repeated freeze-thaw cycles. |

| Sterile Water / Buffer | -20°C | up to 1 month | This is suitable for shorter-term use. Avoid repeated freeze-thaw cycles.[7] |

-

Expert Insight: Repeated freeze-thaw cycles are a primary cause of degradation for complex carbohydrates in aqueous solutions. The process can introduce ice crystals that damage the molecular structure and pH shifts in the unfrozen liquid phase that can accelerate hydrolysis of sensitive linkages, such as the sialic acid glycosidic bond.[6]

Q3: What are the signs of degradation for this compound?

For the lyophilized powder, visual inspection is unreliable. For solutions, signs of degradation are primarily functional. If you observe a significant decrease in biological activity (e.g., reduced binding to selectins in an adhesion assay) or inconsistent results compared to a freshly prepared standard, degradation should be suspected.[1][2] Analytically, techniques like mass spectrometry could reveal the loss of the sialic acid or fucose residues.[6][8]

FAQs: Handling & Reconstitution

Q1: The vial contains a very small amount of white powder. What is the best way to ensure I recover all of it?

The product is a lyophilized powder and may not be readily visible or may have coated the walls and cap of the vial during shipping. To ensure maximum recovery, centrifuge the original vial briefly (e.g., 1 minute at 1,000 x g) before carefully removing the cap.[4][5] This will pellet the powder at the bottom of the vial.

Q2: What solvent should I use to reconstitute this compound?

This compound is soluble in both methanol and water.[4][5]

-

Methanol: Use anhydrous, high-purity methanol for reconstitution if your downstream application is compatible. This can be advantageous for long-term storage as it is less prone to microbial growth and can inhibit hydrolytic degradation.

-

Water or Aqueous Buffers (e.g., PBS): Use high-purity, sterile water (e.g., cell culture grade) or a sterile, pH-neutral buffer. If using an aqueous solvent, it is highly recommended to sterilize the final stock solution by passing it through a 0.22 µm filter before use or storage.[7] This is critical to prevent bacterial contamination, as bacteria can produce glycosidases that will degrade the product.

Q3: How do I create a stock solution and what concentration is recommended?

The concentration of your stock solution will depend on your specific experimental needs. A common starting concentration is 1-5 mg/mL.

-

Expert Insight: For aqueous solutions, it is best practice to prepare a concentrated primary stock solution (e.g., 5 mg/mL), create single-use aliquots, and then perform serial dilutions to your final working concentration for each experiment. This strategy preserves the integrity of the primary stock by minimizing handling and freeze-thaw cycles.

Experimental Protocol: Reconstitution & Aliquoting

This protocol ensures maximum recovery and stability of your this compound.

Materials:

-

Vial of lyophilized this compound

-

Microcentrifuge

-

High-purity, sterile solvent (e.g., anhydrous methanol or sterile PBS)

-

Sterile, low-retention polypropylene microcentrifuge tubes

-

Calibrated micropipettes

-

0.22 µm syringe filter (for aqueous solutions)

-

Syringe

Procedure:

-

Preparation: Allow the vial to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

-

Product Recovery: Centrifuge the unopened vial for 1 minute at 1,000 x g to pellet the lyophilized powder.[4][5]

-

Reconstitution:

-

Carefully open the vial in a sterile environment (e.g., a laminar flow hood).

-

Add the calculated volume of your chosen solvent to the vial to achieve the desired stock concentration. For example, to make a 1 mg/mL solution from a 1 mg vial, add 1 mL of solvent.

-

Recap the vial securely and gently vortex or pipette up and down to ensure the powder is fully dissolved. Visually inspect to confirm no particulates remain.

-

-

Sterilization (Aqueous Solutions Only): If you used water or a buffer, draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense the filtered solution into a new sterile tube.[7] This step is crucial for preventing microbial contamination.

-

Aliquoting: Dispense the stock solution into single-use volumes in sterile, low-retention polypropylene tubes. The aliquot volume should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.

-

Storage: Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath, then transfer them to -80°C for long-term storage.[7] Label the tubes clearly with the compound name, concentration, and date.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent or No Biological Activity | 1. Degradation: Improper storage, multiple freeze-thaw cycles, or contamination may have cleaved the sialic acid or other residues.[6] 2. Inaccurate Concentration: Loss of material during reconstitution or pipetting errors. | 1. Use a fresh aliquot for your experiment. If the problem persists, prepare a new stock solution from the lyophilized powder. 2. Always centrifuge the vial before opening.[4][5] Use calibrated pipettes and low-retention tips. 3. Verify the activity of other components in your assay (e.g., cells, selectin-coated plates). |

| Precipitate Forms in Solution After Thawing | 1. Solubility Limit Exceeded: The concentration may be too high for the chosen buffer, especially at low temperatures. 2. Buffer Incompatibility: Components of the buffer (e.g., certain salts or pH) may be reducing the solubility. | 1. Gently warm the solution to 37°C and vortex to redissolve. If it persists, consider preparing a more dilute stock solution. 2. Test solubility in a different buffer system. PBS at pH 7.4 is generally a safe starting point. |

| High Background Signal in Assays | 1. Contamination: The stock solution may be contaminated with microbes or endotoxin. | 1. Always use sterile technique and filter-sterilize aqueous stock solutions.[7] 2. Use a fresh, properly prepared stock solution. |

Visual Workflow & Logic Diagrams

Handling Workflow

The following diagram outlines the best-practice workflow from receiving the product to long-term storage of working aliquots.

Caption: Workflow for this compound Handling.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common experimental issues.

Caption: Troubleshooting Logic for Sialyl Lewis X Experiments.

References

-

Rillahan, C. D., et al. (2012). Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion. Journal of Biological Chemistry, 287(47), 39856–39867. Available at: [Link]

-

Chen, Q., Liu, H., & Li, X. (2023). Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. Exploratory Drug Science, 1, 31-54. Available at: [Link]

-

Li, Y., et al. (2007). Chemical Preparation of Sialyl Lewis x Using An Enzymatically Synthesized Sialoside Building Block. Organic Letters, 9(7), 1251–1254. Available at: [Link]

-

Wikipedia. (2023, November 29). Sialyl-Lewis X. Wikipedia. Retrieved January 31, 2026, from [Link]

-

Chen, Q., Liu, H., & Li, X. (2023). Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. Open Exploration Publishing. Retrieved January 31, 2026, from [Link]

-

Chen, Q., Liu, H., & Li, X. (2023). Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. Exploratory Drug Science, 1, 31-54. Available at: [Link]

-

Zhang, Y., et al. (2020). The physiological and pathological roles and applications of sialyl Lewis x, a common carbohydrate ligand of the three selectins. ResearchGate. Retrieved January 31, 2026, from [Link]

-